Cas no 1704066-77-2 ((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)

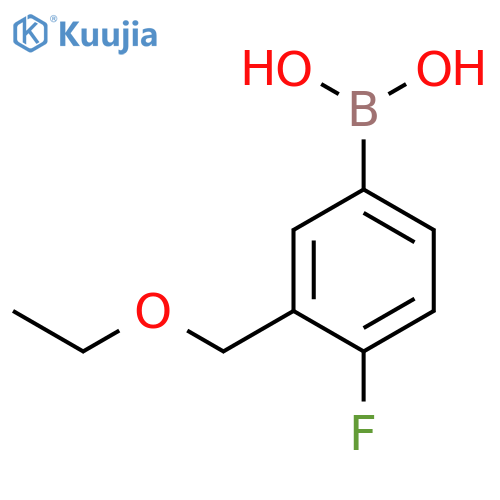

1704066-77-2 structure

商品名:(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid

CAS番号:1704066-77-2

MF:C9H12BFO3

メガワット:197.999186515808

MDL:MFCD28384219

CID:4613077

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(ethoxymethyl)-4-fluorophenyl)boronic acid

- [3-(ethoxymethyl)-4-fluorophenyl]boronic acid

- AM88336

- 3-(ETHOXYMETHYL)-4-FLUOROPHENYLBORONIC ACID

- (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid

-

- MDL: MFCD28384219

- インチ: 1S/C9H12BFO3/c1-2-14-6-7-5-8(10(12)13)3-4-9(7)11/h3-5,12-13H,2,6H2,1H3

- InChIKey: JWFXXKJWAOJNIV-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(B(O)O)C=C1COCC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 168

- トポロジー分子極性表面積: 49.7

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00ARPU-1g |

3-(ethoxyMethyl)-4-fluorophenylboronic acid |

1704066-77-2 | 95% | 1g |

$570.00 | 2024-06-19 | |

| A2B Chem LLC | AF01682-250mg |

3-(ethoxyMethyl)-4-fluorophenylboronic acid |

1704066-77-2 | 95% | 250mg |

$260.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D626267-1g |

(3-(ethoxymethyl)-4-fluorophenyl)boronic acid |

1704066-77-2 | 97% | 1g |

$1286 | 2025-02-21 | |

| eNovation Chemicals LLC | D626267-1g |

(3-(ethoxymethyl)-4-fluorophenyl)boronic acid |

1704066-77-2 | 97% | 1g |

$1286 | 2024-05-24 | |

| Matrix Scientific | 148112-1g |

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid, 95% |

1704066-77-2 | 95% | 1g |

$594.00 | 2023-09-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E856000-1g |

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid |

1704066-77-2 | 98% | 1g |

¥3,663.00 | 2022-01-11 | |

| Chemenu | CM211212-1g |

(3-(ethoxymethyl)-4-fluorophenyl)boronic acid |

1704066-77-2 | 95% | 1g |

$524 | 2022-09-02 | |

| eNovation Chemicals LLC | D626267-250mg |

(3-(ethoxymethyl)-4-fluorophenyl)boronic acid |

1704066-77-2 | 97% | 250mg |

$510 | 2023-09-03 | |

| Aaron | AR00ARY6-1g |

3-(ethoxyMethyl)-4-fluorophenylboronic acid |

1704066-77-2 | 95% | 1g |

$572.00 | 2025-01-23 | |

| Aaron | AR00ARY6-250mg |

3-(ethoxyMethyl)-4-fluorophenylboronic acid |

1704066-77-2 | 95% | 250mg |

$225.00 | 2025-01-23 |

(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

1704066-77-2 ((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 506-17-2(cis-Vaccenic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量